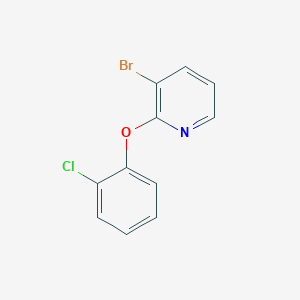

3-Bromo-2-(2-chlorophenoxy)pyridine

Description

The exact mass of the compound 3-Bromo-2-(2-chlorophenoxy)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-2-(2-chlorophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-(2-chlorophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(2-chlorophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHSGSRIFOMKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294244 | |

| Record name | 3-Bromo-2-(2-chlorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215809-13-4 | |

| Record name | 3-Bromo-2-(2-chlorophenoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215809-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(2-chlorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-(2-chlorophenoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(2-chlorophenoxy)pyridine: Synthesis, Properties, and Applications in Modern Research

This technical guide provides a comprehensive overview of 3-Bromo-2-(2-chlorophenoxy)pyridine, a halogenated phenoxypyridine derivative of significant interest to researchers and professionals in drug discovery and agrochemical development. This document elucidates the compound's nomenclature, physicochemical properties, a detailed, field-proven synthesis strategy, and its potential applications as a key building block in the development of novel bioactive molecules.

Compound Identification and Nomenclature

The compound of interest is systematically identified by the following nomenclature and registry information.

| Identifier | Value | Source |

| IUPAC Name | 3-bromo-2-(2-chlorophenoxy)pyridine | PubChem[1] |

| CAS Number | 1215809-13-4 | BLDpharm[2] |

| Molecular Formula | C₁₁H₇BrClNO | PubChem[1] |

| Molecular Weight | 284.54 g/mol | BLDpharm[2] |

| InChI | InChI=1S/C11H7BrClNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H | PubChem[1] |

| SMILES | C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)Cl | PubChem[1] |

Currently, there are no widely recognized synonyms for 3-Bromo-2-(2-chlorophenoxy)pyridine in major chemical databases. The IUPAC name is the standard and most unambiguous identifier.

Rationale and Synthetic Strategy

The synthesis of 3-Bromo-2-(2-chlorophenoxy)pyridine is most logically achieved through a two-stage process. This involves the initial preparation of a key intermediate, 3-Bromo-2-chloropyridine , followed by a nucleophilic aromatic substitution reaction with 2-chlorophenol. This strategic approach allows for the controlled and efficient assembly of the target molecule.

Stage 1: Synthesis of the Key Intermediate: 3-Bromo-2-chloropyridine

The precursor, 3-Bromo-2-chloropyridine, is a critical building block for introducing the 3-bromo-2-pyridyl moiety.[3] Several methods for its synthesis have been reported, with the diazotization of 3-amino-2-chloropyridine being a common and effective route.[4]

Expert Insight: The choice of a diazotization reaction is based on its reliability for converting an amino group on an aromatic ring into a good leaving group (N₂), which can then be substituted by a halide. This method is often preferable to direct halogenation, which can lead to a mixture of isomers that are difficult to separate.

Experimental Protocol: Synthesis of 3-Bromo-2-chloropyridine from 3-Amino-2-chloropyridine

This protocol is adapted from established diazotization procedures.[4][5]

Materials:

-

3-Amino-2-chloropyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Toluene

-

10 M Sodium hydroxide (NaOH) solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath, add 3-amino-2-chloropyridine (20 mmol, 1 equivalent).

-

Acidification: To the starting material, slowly add 45 mL of water and 27 mL of 48% hydrobromic acid at room temperature. Stir until a homogenous solution is formed.

-

Diazotization: Cool the mixture to below 10°C in the ice bath. Slowly add a solution of sodium nitrite (4.14 g, 60 mmol, 3 equivalents) dissolved in 30 mL of water dropwise. Maintain the temperature below 10°C throughout the addition to ensure the stability of the diazonium salt intermediate.

-

Reaction Progression: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at room temperature for approximately 2 hours. The evolution of nitrogen gas should be observed.

-

Work-up and Neutralization: Carefully neutralize the reaction mixture by the slow addition of a 10 M aqueous sodium hydroxide solution until the pH is alkaline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (2 x 150 mL).

-

Washing and Drying: Combine the organic layers and wash with 50 mL of water. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude 3-Bromo-2-chloropyridine.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Stage 2: Synthesis of 3-Bromo-2-(2-chlorophenoxy)pyridine via Williamson Ether Synthesis

The formation of the ether linkage between the pyridine and phenyl rings is achieved via a nucleophilic aromatic substitution, a variation of the Williamson ether synthesis.[6] In this reaction, the phenoxide ion, generated from 2-chlorophenol, acts as a nucleophile, displacing the chlorine atom at the 2-position of the 3-Bromo-2-chloropyridine ring.

Expert Insight: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen. The use of a strong base, such as sodium hydride or potassium carbonate, is crucial for the deprotonation of the weakly acidic 2-chlorophenol to form the more nucleophilic phenoxide.

Experimental Protocol: Synthesis of 3-Bromo-2-(2-chlorophenoxy)pyridine

Materials:

-

3-Bromo-2-chloropyridine (from Stage 1)

-

2-Chlorophenol

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Preparation of the Nucleophile: In a dry, inert atmosphere (e.g., under nitrogen or argon), add 2-chlorophenol (1 equivalent) to a flask containing anhydrous DMF. To this solution, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-chlorophenoxide.

-

Substitution Reaction: To the solution of the phenoxide, add a solution of 3-Bromo-2-chloropyridine (1 equivalent) in anhydrous DMF dropwise.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quenching and Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-2-(2-chlorophenoxy)pyridine.

Reaction Mechanisms and Workflow Visualization

The following diagrams illustrate the key transformations in the synthesis of 3-Bromo-2-(2-chlorophenoxy)pyridine.

Caption: Overall synthetic workflow for 3-Bromo-2-(2-chlorophenoxy)pyridine.

Caption: Mechanism of the Williamson Ether Synthesis step.

Potential Applications in Research and Development

While specific biological data for 3-Bromo-2-(2-chlorophenoxy)pyridine is not extensively published, the phenoxypyridine scaffold is a well-established pharmacophore and toxophore in medicinal chemistry and agrochemical science.

As an Intermediate in Cancer Research: c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase pathway is a critical target in oncology, as its dysregulation is implicated in various cancers.[7][8] Small molecule inhibitors of c-Met are a promising class of anti-cancer therapeutics.[9] The phenoxypyridine moiety is a key structural feature in several potent c-Met inhibitors.[10][11] The specific substitution pattern of 3-Bromo-2-(2-chlorophenoxy)pyridine makes it a valuable intermediate for the synthesis of novel analogues for screening as c-Met inhibitors. The bromine atom at the 3-position provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of the structure-activity relationship.

In Agrochemical Development: Herbicides and Fungicides

The phenoxypyridine structure is a bioisostere of diphenyl ether, a scaffold present in many commercial pesticides.[12] This structural motif has been successfully incorporated into molecules with herbicidal and fungicidal properties. For instance, derivatives of phenoxypyridine have been investigated as protoporphyrinogen oxidase (PPO) inhibitor herbicides. The unique electronic and steric properties imparted by the bromine and chlorine substituents on both the pyridine and phenyl rings of 3-Bromo-2-(2-chlorophenoxy)pyridine could lead to the development of new agrochemicals with improved efficacy and selectivity.

Conclusion

3-Bromo-2-(2-chlorophenoxy)pyridine is a synthetically accessible and valuable building block for the development of novel compounds in the fields of oncology and agrochemistry. The robust, two-stage synthesis outlined in this guide provides a reliable pathway to this intermediate. The presence of the phenoxypyridine scaffold suggests its potential as a precursor to potent c-Met kinase inhibitors and novel herbicides or fungicides. Further investigation into the biological activities of derivatives of 3-Bromo-2-(2-chlorophenoxy)pyridine is warranted and represents a promising avenue for future research.

References

-

PubChem. 3-Bromo-2-chloropyridine. [Online]. Available: [Link]

-

Chem-Impex. 3-Bromo-2-chloropyridine. [Online]. Available: [Link]

-

PubChemLite. 3-bromo-2-(2-chlorophenoxy)pyridine. [Online]. Available: [Link]

- Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine. [Online].

-

Chem-Impex. 3-Bromo-2-chloropyridine. [Online]. Available: [Link]

-

PubChemLite. 3-bromo-2-(2-chlorophenoxy)pyridine (C11H7BrClNO). [Online]. Available: [Link]

-

PubMed. (2008). Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. [Online]. Available: [Link]

- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. [Online].

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Online]. Available: [Link]

-

PubMed. (2009). N3-arylmalonamides: A New Series of thieno[3,2-b]pyridine Based Inhibitors of c-Met and VEGFR2 Tyrosine Kinases. [Online]. Available: [Link]

-

Wikipedia. c-Met inhibitor. [Online]. Available: [Link]

-

PubMed. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. [Online]. Available: [Link]

Sources

- 1. PubChemLite - 3-bromo-2-(2-chlorophenoxy)pyridine (C11H7BrClNO) [pubchemlite.lcsb.uni.lu]

- 2. 1215809-13-4|3-Bromo-2-(2-chlorophenoxy)pyridine|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. guidechem.com [guidechem.com]

- 5. 3-溴-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

predicted solubility of 3-Bromo-2-(2-chlorophenoxy)pyridine in organic solvents

[1]

Executive Summary

This technical guide provides a predictive solubility profile for 3-Bromo-2-(2-chlorophenoxy)pyridine (CAS: 1215809-13-4).[1] As direct experimental solubility data is currently absent from public repositories, this analysis utilizes Quantitative Structure-Property Relationship (QSPR) principles and Hansen Solubility Parameters (HSP) to forecast solvent compatibility.[1]

Key Insight: This molecule exhibits a distinct lipophilic profile (Predicted LogP

Physicochemical Profiling

Understanding the solute's molecular architecture is the prerequisite for accurate solvent selection.

Molecular Descriptors

| Property | Value (Predicted/Calc.) | Structural Impact on Solubility |

| Molecular Formula | Moderate Molecular Weight (284.54 g/mol ) suggests reasonable kinetics for dissolution.[1] | |

| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic.[1] Indicates strong affinity for non-polar organic solvents. |

| H-Bond Donors (HBD) | 0 | Lack of -OH/-NH groups limits solubility in protic solvents (alcohols/water).[1] |

| H-Bond Acceptors (HBA) | 2 (Pyridine N, Ether O) | Capable of accepting H-bonds, suggesting potential compatibility with weak proton donors (e.g., Chloroform).[1] |

| Rotatable Bonds | 2 | Conformational flexibility around the ether linkage may lower lattice energy compared to rigid fused rings, aiding dissolution. |

Structural Analysis

The molecule consists of two aromatic systems (a pyridine ring and a phenyl ring) linked by an ether oxygen.

-

The Halogens (Br, Cl): These substituents significantly increase the Dispersion ($ \delta_D $) component of the solubility parameter. They also enhance lipophilicity, making the compound "greasy."

-

The Ether Linkage: Provides a pivot point and a site for weak polar interactions ($ \delta_P $).

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict solubility scientifically, we apply the "Like Dissolves Like" principle using the Hansen Solubility Parameter system.[2][3] A solvent is likely to dissolve the solute if their interaction distance (

Estimated HSP Values for the Solute

Based on group contribution methods (Van Krevelen/Hoftyzer), the estimated parameters for 3-Bromo-2-(2-chlorophenoxy)pyridine are:

-

(Dispersion): ~20.0 MPa

-

(Polarity): ~8.5 MPa

-

(H-Bonding): ~4.5 MPa

Solubility Prediction Logic[1]

-

Target Zone: Solvents with high

, moderate -

The "Alcohol Mismatch": Solvents like Methanol have very high

(>20), creating a large energetic penalty for dissolving this HBD-free solute.[1]

Predicted Solubility Landscape

The following table categorizes organic solvents based on their predicted thermodynamic affinity for 3-Bromo-2-(2-chlorophenoxy)pyridine.

Table 1: Predicted Solubility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High (>100 mg/mL) | Best Match. Excellent overlap in Dispersion ( |

| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | High (>80 mg/mL) | Strong |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Moderate to High (30–80 mg/mL) | Good general compatibility. THF coordinates well with the electron-deficient aromatic rings.[1] |

| High Dipole Aprotic | DMSO, DMF, DMAc | Moderate (20–50 mg/mL) | Soluble, but the high polarity of DMSO ( |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Low (<10 mg/mL) | Mismatch. The solvent's strong H-bond network excludes the hydrophobic solute.[1] Solubility may improve with temperature. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Very Low (<5 mg/mL) | Mismatch. While non-polar, these solvents lack the polarizability ( |

| Aqueous | Water, PBS Buffer | Insoluble | Hydrophobic effect dominates. LogP > 3.5 precludes aqueous solubility without co-solvents or surfactants. |

Experimental Validation Protocol

As a self-validating system, the following protocol ensures accurate determination of solubility limits. This workflow moves from qualitative screening to quantitative HPLC analysis.

Workflow Diagram

The following diagram outlines the logical flow for solubility determination, ensuring resource efficiency.

Figure 1: Step-wise solubility determination workflow designed to minimize compound usage while maximizing data accuracy.

Detailed Methodology

Phase 1: Visual Solubility Screening (Kinetic Solubility)[1]

-

Preparation: Weigh 5.0 mg of 3-Bromo-2-(2-chlorophenoxy)pyridine into a clear 2 mL HPLC vial.

-

Solvent Addition: Add solvent in stepwise aliquots (starting with 50

L). -

Agitation: Vortex for 30 seconds and sonicate for 5 minutes between additions.

-

Endpoint: Record the volume required to achieve a clear solution.

-

Calculation: Solubility

.[1]

-

Phase 2: Equilibrium Solubility (Thermodynamic)[1]

-

Saturation: Add excess solid to 1 mL of the target solvent until a visible precipitate remains.

-

Equilibration: Shake at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the supernatant using a 0.45

m PTFE syringe filter (PTFE is required as Nylon may bind the hydrophobic solute). -

Quantitation: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).

Applications & Solvent Selection Guide

For Chemical Synthesis

-

Reaction Solvent: Use Toluene or THF .[1] These provide high solubility and are chemically inert for typical cross-coupling (Suzuki/Buchwald) or nucleophilic substitution reactions common for this scaffold.[1]

-

Work-up/Extraction: Use Dichloromethane (DCM) .[1] Its high density and extreme solubility for the compound make it ideal for partitioning against water.

For Crystallization/Purification

-

Anti-Solvent Method: Dissolve in a minimal amount of DCM or Acetone , then slowly add Hexane or Methanol .[1] The polarity mismatch will force the hydrophobic 3-Bromo-2-(2-chlorophenoxy)pyridine to crystallize out.[1]

-

Cooling Crystallization: Isopropanol (IPA) is a strong candidate.[1] The compound will likely have moderate solubility at reflux but low solubility at 0°C, enabling high-yield recovery.[1]

References

-

Hansen, C. M. (2007).[4] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[4]

-

PubChem. (2023). Compound Summary: 3-Bromo-2-chloropyridine (Structural Analog).[1][5] Retrieved from [Link][1]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[4]

literature review of 3-Bromo-2-(2-chlorophenoxy)pyridine derivatives

This guide provides a comprehensive technical analysis of 3-Bromo-2-(2-chlorophenoxy)pyridine (CAS 1215809-13-4). It is structured to serve as a practical handbook for synthetic chemists and process engineers involved in the development of agrochemicals (specifically PDS-inhibiting herbicides) and heterocyclic pharmaceutical candidates.

A Strategic Scaffold for Orthogonal Functionalization

Executive Summary

3-Bromo-2-(2-chlorophenoxy)pyridine represents a "lynchpin" intermediate in organic synthesis. Its value lies in its orthogonal reactivity :

-

The C2-Position: An ether linkage established via Nucleophilic Aromatic Substitution (SNAr), stable under most downstream conditions.

-

The C3-Position: A reactive aryl bromide handle, primed for transition-metal catalyzed cross-couplings (Suzuki, Heck) or carbonylation.

This dual-functionality makes it a critical precursor for nicotinamide-based herbicides (homologous to Diflufenican) and biaryl kinase inhibitors .

Chemical Architecture & Reactivity

The molecule features a pyridine core with two distinct halogenated zones.[1][2] Understanding the electronic bias of this ring is crucial for successful synthesis.[3]

| Feature | Chemical Moiety | Electronic Effect | Synthetic Utility |

| Core | Pyridine Ring | Electron-deficient (π-deficient) | Susceptible to Nucleophilic Attack at C2/C4. |

| Site A | C2-Ether Linkage | Electron-donating (Mesomeric) | Deactivates ring slightly; directs electrophiles to C5. |

| Site B | C3-Bromine | Weakly withdrawing (Inductive) | The "Warhead": Site for Pd-catalyzed C-C or C-N bond formation. |

| Tail | 2-Chlorophenoxy | Steric bulk & Lipophilicity | Increases LogP; critical for binding affinity in biological targets. |

Core Synthesis: The "Make"

Retrosynthetic Analysis

The most robust route to this scaffold is the SNAr coupling of 3-bromo-2-chloropyridine with 2-chlorophenol. The reaction is favored by the electron-withdrawing nitrogen of the pyridine ring, which stabilizes the Meisenheimer intermediate.

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination pathway. The base deprotonates the phenol, creating a phenoxide nucleophile that attacks the C2 position of the pyridine.

Figure 1: Mechanistic pathway for the formation of the ether linkage.

Experimental Protocol (Self-Validating)

Note: This protocol is synthesized from standard methodologies for 2-phenoxypyridines [1, 2].

Reagents:

-

3-Bromo-2-chloropyridine (1.0 eq)[4]

-

2-Chlorophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) - Must be anhydrous/finely ground.

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Add 3-bromo-2-chloropyridine (19.2 g, 100 mmol) and 2-chlorophenol (14.1 g, 110 mmol) to the flask.

-

Solvation: Add anhydrous DMF (100 mL). Stir to dissolve.

-

Activation: Add K₂CO₃ (27.6 g, 200 mmol) in a single portion. Caution: Mild exotherm possible.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Validation Point: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[3] The limiting reagent (pyridine) should be <1%.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid.

-

Purification: Filter the solid, wash with water (3 x 50 mL) to remove DMF, and dry under vacuum. If oil forms, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Yield Target: >85% (Off-white solid).

Downstream Functionalization: The "Use"

Once synthesized, the 3-bromo group serves as a versatile handle.[5]

Pathway A: Carbonylation (Agrochemical Route)

To access herbicides similar to Diflufenican , the bromine is converted to a carboxamide.

-

Reagents: CO gas (balloon), Pd(OAc)₂, dppp (ligand), Nucleophile (Amine/Alcohol).

-

Outcome: Formation of Nicotinamides.

Pathway B: Suzuki-Miyaura Coupling (Pharma Route)

To access biaryl kinase inhibitors.

-

Reagents: Aryl Boronic Acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water.[3]

-

Outcome: 3-Aryl-2-phenoxypyridines.

Figure 2: Divergent synthesis pathways from the core scaffold.

Quantitative Data & Solvent Effects

The choice of solvent significantly impacts the SNAr reaction rate due to the stabilization of the transition state.

| Solvent | Dielectric Constant | Reaction Rate | Workup Ease | Recommendation |

| DMF | 36.7 | High | Moderate (Water wash) | Primary Choice |

| DMSO | 46.7 | Very High | Difficult (High BP) | Use for sluggish substrates |

| Acetonitrile | 37.5 | Low/Moderate | Easy | Requires higher reflux temp |

| Toluene | 2.38 | Very Low | Easy | Not recommended for SNAr |

Safety & Handling

-

Halogenated Pyridines: Known skin irritants and potential sensitizers. All operations must be performed in a fume hood.

-

2-Chlorophenol: Toxic by inhalation and contact. Has a penetrating odor.

-

Waste Disposal: Aqueous waste from the DMF workup contains dissolved DMF and potassium salts; dispose of as halogenated organic waste.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-Bromo-2-chloropyridine Product Specification & Safety Data. Retrieved from

-

National Institutes of Health (NIH). (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from

-

PubChem. (2025). Compound Summary: 3-Bromo-2-(2-chlorophenoxy)pyridine (CAS 1215809-13-4). Retrieved from

-

TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocols. Retrieved from

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 3-bromo-2-(2-chlorophenoxy)pyridine (C11H7BrClNO) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

safety data sheet (SDS) overview for 3-Bromo-2-(2-chlorophenoxy)pyridine

An In-depth Technical Guide to the Safety Data Sheet (SDS) for 3-Bromo-2-(2-chlorophenoxy)pyridine

Introduction: A Researcher's Perspective on Proactive Safety

In the landscape of drug discovery and chemical synthesis, novel heterocyclic compounds like 3-Bromo-2-(2-chlorophenoxy)pyridine are instrumental building blocks. Their unique stereo-electronic properties make them valuable, but also necessitate a thorough and proactive understanding of their potential hazards. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It is designed for the research scientist in the lab, providing not just the "what" of safety protocols, but the fundamental "why." By understanding the causality behind each recommendation, researchers can cultivate a self-validating system of safety, ensuring that rigorous science is always conducted with the highest standards of personal and environmental protection. This document serves as a comprehensive overview, grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, to empower you with the knowledge needed to handle this compound with confidence and care.

Section 1: Chemical Identity and Physicochemical Properties

A foundational element of safe handling is understanding the basic identity and physical nature of the substance. This information dictates its behavior under various laboratory conditions and informs appropriate storage and handling choices.

| Property | Value | Source |

| IUPAC Name | 3-bromo-2-(2-chlorophenoxy)pyridine | [1] |

| CAS Number | 1215809-13-4 | [2] |

| Molecular Formula | C₁₁H₇BrClNO | [1][2] |

| Molecular Weight | 284.54 g/mol | [2] |

| Physical Form | Solid | [3] |

| Melting Point | 54-57 °C | [3] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards.[4] For 3-Bromo-2-(2-chlorophenoxy)pyridine, the available data from suppliers points to several key health hazards.[2]

-

Signal Word: Warning [2]

This signal word is used for less severe hazards.

GHS Hazard Statements:

Based on aggregated supplier information, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

Understanding the Pictogram and its Implications

These hazard statements are visually represented by the GHS07 "Exclamation Mark" pictogram.[5][6] This symbol immediately alerts the user to a range of potential health effects that, while not acutely fatal, demand significant respect and proper handling protocols.

Caption: GHS07 Pictogram and associated health hazards.

Section 3: A Systematic Approach to Risk Mitigation: The Hierarchy of Controls

Effective laboratory safety is not merely about wearing personal protective equipment (PPE). It is a systematic process of risk assessment and mitigation. The "Hierarchy of Controls" is an authoritative framework, advocated by bodies like the U.S. Occupational Safety and Health Administration (OSHA), that prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: In a research context, these are often not feasible as the specific properties of 3-Bromo-2-(2-chlorophenoxy)pyridine are required for the experiment.

-

Engineering Controls: This is the primary and most critical control measure for this compound. All work must be conducted in a certified chemical fume hood. This isolates the researcher from potential inhalation of dust or vapors.[7]

-

Administrative Controls: These are the standard operating procedures (SOPs) and practices that minimize exposure. This includes restricting access to the area where the chemical is being used and providing thorough training on its specific hazards.

-

Personal Protective Equipment (PPE): PPE is the last line of defense, to be used in conjunction with the controls above. It does not eliminate the hazard but provides a crucial barrier.[7]

Section 4: Protocols for Safe Handling, Storage, and Disposal

Adherence to meticulous protocols is non-negotiable. The following step-by-step methodologies are designed to provide a self-validating system of safety when working with 3-Bromo-2-(2-chlorophenoxy)pyridine.

Personal Protective Equipment (PPE) Protocol

-

Eye Protection: Wear chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards at all times.[8]

-

Hand Protection: Wear nitrile or neoprene gloves.[7] Latex gloves are not suitable. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

-

Respiratory Protection: When handling the solid outside of a fume hood (e.g., during weighing), a NIOSH-approved N95 dust mask or equivalent should be used to prevent inhalation of fine particulates. For all other operations, the use of a fume hood provides primary respiratory protection.

Chemical Handling Protocol

-

Preparation: Designate a specific area within the chemical fume hood for the experiment. Ensure the area is clean and uncluttered.

-

Weighing: Weigh the solid compound in the fume hood or in a ventilated balance enclosure to minimize inhalation risk.

-

Dispensing: Use spark-proof tools for all transfers.[9] Keep containers tightly closed when not in use to prevent absorption of atmospheric moisture, a common issue with pyridine derivatives.[7]

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[10] Decontaminate the work surface within the fume hood.

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

-

Disposal: Dispose of waste materials and empty containers in accordance with all local, regional, and national regulations. Waste is considered hazardous and must be handled by a licensed chemical waste disposal service.[12] Do not empty into drains.[9]

Section 5: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

First-Aid Measures

-

Inhalation: If respiratory irritation occurs, immediately move the person to fresh air and keep them comfortable for breathing.[11] If symptoms persist, seek medical attention.

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[11] If skin irritation occurs, seek medical advice.[11]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[9] If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

Ingestion: If swallowed, rinse the mouth with water.[9] Call a POISON CENTER or doctor immediately.[9]

Spill Response Workflow

A chemical spill requires a calm and systematic response. The following workflow outlines the critical steps.

Caption: Step-by-step workflow for chemical spill response.

Section 6: Toxicological Profile

-

Acute Toxicity: Classified as harmful if swallowed (H302).[2] The toxicological properties have not been fully investigated, but inhalation of high concentrations may cause symptoms like headache, dizziness, and nausea, which is typical for many organic solvents and reagents.[9]

-

Irritation: The compound is a confirmed skin and serious eye irritant (H315, H319).[2] This is consistent with many halogenated aromatic compounds.

-

Respiratory Effects: It may cause respiratory tract irritation (H335). This necessitates the use of a fume hood.

-

Chronic Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.[13] However, related compounds such as chlorophenols have been studied for their toxicological effects.[14] Given the lack of data, it is prudent to treat this compound as potentially having unknown chronic effects and to minimize exposure at all times.

References

-

Using the GHS - Chemicals - Safe Work Australia. (n.d.). Safe Work Australia. Retrieved from [Link]

-

GHS Pictograms: A Guide for Hazard Communication. (2023, December 29). Safetyog. Retrieved from [Link]

-

SDS BASICS: GHS HAZARD PICTOGRAMS FOR SDS AND LABELS. (2024, June 25). Chementors. Retrieved from [Link]

-

GHS hazard pictograms - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Know Your Hazard Symbols (Pictograms). (2016, August 22). Princeton University Environmental Health and Safety. Retrieved from [Link]

-

Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

-

3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324. (n.d.). PubChem. Retrieved from [Link]

-

PYRIDINE. (n.d.). Chemwatch. Retrieved from [Link]

-

3-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved from [Link]

-

UN1282 Pyridine AGR, ACS, Ph Eur. (n.d.). Labbox Export. Retrieved from [Link]

-

PYRIDINE AR. (n.d.). Loba Chemie. Retrieved from [Link]

-

PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

-

SAFETY DATA SHEET: 2-Bromopyridine. (2009, September 22). Thermo Fisher Scientific. Retrieved from [Link]

-

3-bromo-2-(2-chlorophenoxy)pyridine (C11H7BrClNO). (n.d.). PubChemLite. Retrieved from [Link]

-

3-Bromopyridine | C5H4BrN | CID 12286. (n.d.). PubChem. Retrieved from [Link]

-

Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]

-

5-Bromo-2-(3-bromo-5-chlorophenoxy)pyridine. (n.d.). AOBChem. Retrieved from [Link]

-

3-Bromo-2-chloropyridine. (n.d.). US EPA. Retrieved from [Link]

-

Pyridine: an overview of available data on mutagenicity and carcinogenicity. (n.d.). RIVM. Retrieved from [Link]

-

3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237. (n.d.). PubChem. Retrieved from [Link]

-

Toxicological Profile for Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

Sources

- 1. PubChemLite - 3-bromo-2-(2-chlorophenoxy)pyridine (C11H7BrClNO) [pubchemlite.lcsb.uni.lu]

- 2. 1215809-13-4|3-Bromo-2-(2-chlorophenoxy)pyridine|BLD Pharm [bldpharm.com]

- 3. 3-溴-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. hazwoper-osha.com [hazwoper-osha.com]

- 5. chementors.com [chementors.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. labbox.eu [labbox.eu]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. rivm.nl [rivm.nl]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

Metabolic Stability Profiling of the 3-Bromo-2-(2-chlorophenoxy)pyridine Scaffold

Topic: Metabolic Stability Predictions & Optimization for 3-Bromo-2-(2-chlorophenoxy)pyridine Analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The 3-Bromo-2-(2-chlorophenoxy)pyridine scaffold (CAS 1215809-13-4) represents a privileged substructure in modern medicinal chemistry, particularly in the development of P2X3 receptor antagonists for chronic cough and neuropathic pain [1]. While the core offers robust pi-stacking interactions and vectoral growth opportunities via the C3-bromine handle, its metabolic liability profile is complex.

This guide details the predictive framework for assessing the metabolic stability of this scaffold. We analyze the electronic desolvation penalties that drive cytochrome P450 (CYP) regioselectivity and provide a validated experimental workflow for intrinsic clearance (

Structural Analysis & Metabolic Liability Prediction

Electronic Environment and Soft Spots

The scaffold consists of an electron-deficient pyridine ring coupled via an ether linkage to an electron-rich (relative to pyridine) chlorobenzene. Metabolic stability is dictated by the competition between these two rings for the heme-iron oxidant of CYP enzymes.

-

The Pyridine Ring: The nitrogen atom withdraws electron density, generally deactivating the ring toward electrophilic aromatic substitution. However, CYP-mediated oxidation often occurs at the C5 position (beta to the nitrogen) or via N-oxidation.

-

The Phenoxy Linker: The ether oxygen is a strong resonance donor, activating the phenyl ring. The ortho-chloro substituent sterically and electronically blocks one metabolic site, but the para-position (C4') remains a primary "soft spot" for hydroxylation.

-

The Ether Bridge:

-dealkylation is a high-risk clearance pathway, typically driven by CYP2D6 or CYP3A4, leading to scaffold fragmentation.

In Silico Prediction Framework

Before wet-lab testing, analogs should be screened using Quantum Mechanical (QM) descriptors. The key metric is the Hydrogen Atom Abstraction (HAA) energy .

-

Prediction: Sites with HAA energies < 85 kcal/mol are high-risk metabolic hotspots.

-

Application: For 3-Bromo-2-(2-chlorophenoxy)pyridine, the C4' proton on the phenoxy ring typically exhibits the lowest HAA energy due to resonance stabilization of the resulting radical intermediate by the oxygen lone pair.

Visualization: Predicted Metabolic Pathways

The following diagram illustrates the competing metabolic routes (N-oxidation vs. Ring Hydroxylation vs. Ether Cleavage) derived from structural logic.

Figure 1: Predicted Phase I metabolic pathways for the 3-Bromo-2-(2-chlorophenoxy)pyridine core. M2 (Hydroxylation) and M3 (Dealkylation) are the predicted major clearance routes.

Experimental Validation: Microsomal Stability Protocol

To validate predictions, a self-validating microsomal stability assay is required. This protocol uses a "substrate depletion" approach to calculate in vitro

Reagents & Causality

-

Liver Microsomes (0.5 mg/mL): Source of CYP enzymes. Pooled Human Liver Microsomes (HLM) are used for clinical prediction; Rat (RLM) for preclinical toxicology bridging.

-

NADPH Regenerating System: Essential cofactor. Without NADPH, CYPs are inactive, serving as a negative control for non-enzymatic degradation.

-

Potassium Phosphate Buffer (100 mM, pH 7.4): Mimics physiological pH to maintain enzyme conformational stability.

Step-by-Step Workflow

-

Pre-Incubation: Aliquot 190 µL of microsomal suspension (in buffer) into 96-well plates. Spike with 1 µL of test compound (final conc. 1 µM). Equilibrate at 37°C for 5 min.

-

Why 1 µM? To ensure kinetics remain linear (Michaelis-Menten conditions where

).

-

-

Initiation: Add 10 µL of NADPH regenerating system to initiate the reaction.

-

Sampling: At

min, remove 30 µL aliquots. -

Quench: Immediately dispense aliquot into 120 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

-

Clarification: Centrifuge at 4000 rpm for 20 min to pellet protein.

-

Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Data Analysis & Acceptance Criteria

Calculate the slope (

Self-Validating Criteria:

-

Linearity:

of the decay slope must be -

Controls:

-

Verapamil (High Clearance):

min. -

Warfarin (Low Clearance):

min. -

Minus-NADPH: >95% parent remaining at 45 min (rules out chemical instability).

-

Optimization Strategies (SAR)

If the scaffold exhibits high clearance (

Strategy 1: Deuteration of the Phenoxy Ring

The C4' position on the chlorophenoxy ring is the most electron-rich site accessible to the heme. Replacing the C4'-H with Deuterium (D) introduces a Kinetic Isotope Effect (KIE).

-

Mechanism: The C-D bond is stronger than C-H. If C-H bond breaking is the rate-determining step (RDS),

can range from 2-7, significantly prolonging half-life [2].

Strategy 2: Fluorine Scanning

Substituting the C4' or C5 (pyridine) hydrogen with Fluorine.

-

Mechanism: Fluorine is bioisosteric to hydrogen sterically but highly electronegative. It pulls electron density, increasing the oxidation potential of the ring and preventing formation of the tetrahedral intermediate required for hydroxylation.

Strategy 3: Blocking the Ether Cleavage

If metabolite identification reveals significant phenol formation (M3 in Figure 1), the ether oxygen is the liability.

-

Modification: Cyclization. Linking the phenyl ring back to the pyridine (e.g., forming a furo[2,3-b]pyridine or similar fused system) removes the rotatable bond and sterically hinders the oxygen lone pair from coordinating with the heme iron.

Comparative Data (Hypothetical SAR)

The table below demonstrates the impact of these modifications on a generic 3-Br-2-(2-Cl-phenoxy)pyridine analog.

| Analog ID | Modification | HLM | Primary Metabolite | |

| CPd-001 | Parent Scaffold | 12 | 115 (High) | 4'-OH-Phenoxy |

| CPd-002 | 4'-Fluoro | 48 | 29 (Low) | Pyridine N-Oxide |

| CPd-003 | 4'-Deutero | 22 | 63 (Mod) | 4'-OH-Phenoxy |

| CPd-004 | 5-Methyl-Pyridine | 8 | 173 (High) | Benzylic-OH |

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for processing this scaffold from synthesis to lead optimization.

Figure 2: Iterative optimization workflow for stabilizing the phenoxy-pyridine scaffold.

References

-

Richards, D., et al. (2019). "Recent Progress in the Discovery of P2X3 Receptor Antagonists for the Treatment of Chronic Cough." Journal of Medicinal Chemistry. Link

-

Gajula, S. N. R., et al. (2021).[3] "Drug metabolic stability in early drug discovery to develop potential lead compounds."[3] Drug Metabolism Reviews. Link

-

Dal Ben, D., et al. (2021). "P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications." Frontiers in Pharmacology. Link

-

Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 3. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for 3-Bromo-2-(2-chlorophenoxy)pyridine from 2,3-dibromopyridine

Executive Summary

This application note details the optimized protocol for the synthesis of 3-Bromo-2-(2-chlorophenoxy)pyridine (CAS: 1215809-13-4) utilizing a regioselective Nucleophilic Aromatic Substitution (

Scientific Rationale & Mechanism

Regioselectivity Principles

The synthesis relies on the electronic disparity within the 2,3-dibromopyridine scaffold.

-

C2-Position (Activated): The carbon at position 2 is ortho to the pyridine nitrogen. Nucleophilic attack at this position generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. This resonance stabilization significantly lowers the activation energy for substitution at C2.

-

C3-Position (Deactivated): Attack at C3 results in a carbanion intermediate where the negative charge is localized on carbon atoms, lacking the stabilizing influence of the ring nitrogen. Consequently,

at C3 is kinetically disfavored under standard conditions.

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism:

-

Deprotonation: The base (

) deprotonates 2-chlorophenol to generate the phenoxide nucleophile. -

Addition: The phenoxide attacks the C2 position of 2,3-dibromopyridine.

-

Stabilization: Formation of the anionic Meisenheimer complex (negative charge on Nitrogen).

-

Elimination: Re-aromatization drives the expulsion of the bromide ion, yielding the ether product.

Figure 1: Simplified mechanistic pathway highlighting the transition from reactants to the stable ether product.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (Example) | Role |

| 2,3-Dibromopyridine | 236.89 | 1.0 | 2.37 g (10 mmol) | Substrate |

| 2-Chlorophenol | 128.56 | 1.1 | 1.41 g (11 mmol) | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g (20 mmol) | Base |

| DMF (Anhydrous) | - | - | 20 mL (2 mL/mmol) | Solvent |

| Ethyl Acetate | - | - | - | Extraction Solvent |

| 1M NaOH | - | - | - | Wash Solution |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Charging: Add 2,3-dibromopyridine (1.0 equiv) and potassium carbonate (2.0 equiv) to the flask.

-

Solvation: Add anhydrous DMF (Dimethylformamide). Note: DMF is preferred over DMSO for easier workup, though DMSO can be used for faster kinetics.

-

Nucleophile Addition: Add 2-chlorophenol (1.1 equiv) dropwise to the stirring suspension.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 90°C under an inert atmosphere (

or Ar) for 4–6 hours.

Phase 2: Workup & Isolation

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). -

Critical Wash (Phenol Removal): Wash the combined organic layers with 1M NaOH (

mL).-

Why? This step converts unreacted 2-chlorophenol into its water-soluble phenoxide salt, ensuring it is removed from the organic phase. Failure to do this will result in difficult purification.

-

-

Drying: Wash the organic layer with saturated brine, dry over anhydrous

, and filter. -

Concentration: Evaporate the solvent under reduced pressure to yield the crude oil/solid.

Phase 3: Purification

-

Method: Purify via flash column chromatography on silica gel.

-

Eluent: Gradient elution using Hexanes

5-10% Ethyl Acetate in Hexanes. -

Product: Collect fractions containing the product, concentrate, and dry under high vacuum to afford a white to off-white solid.

Process Workflow

Figure 2: Operational workflow emphasizing the critical alkaline wash step.

Quality Control & Validation

Expected Analytical Data

-

1H NMR (400 MHz, CDCl3):

-

Pyridine Ring: Look for three distinct protons. The proton at C6 (adjacent to N) will be a doublet of doublets around

8.0-8.2 ppm. The proton at C4 (adjacent to Br) will be around -

Phenoxy Ring: Multiplets in the aromatic region (

6.8 - 7.5 ppm) corresponding to the 4 protons of the 2-chlorophenyl group.

-

-

Mass Spectrometry (ESI+):

-

Expect an

peak showing the characteristic isotope pattern of one Bromine and one Chlorine atom. -

Base Mass: ~283.5 g/mol . Look for peaks at m/z 284, 286, 288 (due to

and

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Temperature too low or old reagents. | Increase temp to 110°C; Ensure |

| Phenol Impurity | Incomplete washing during workup. | Repeat 1M NaOH wash; Phenols streak on silica, contaminating product. |

| Regioisomer (C3) | Extremely rare under these conditions. | Verify by NMR (NOESY). C3-substitution is disfavored by >100:1. |

References

- Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridine reactivity).

-

Nucleophilic Aromatic Substitution Mechanisms: Terrier, F. (2013).[7] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

-

General Protocol for S_NAr on 2-Halopyridines: Beilstein J. Org. Chem. 2022, 18, 420–428. (Demonstrates base-mediated phenoxylation).

-

Commercial Availability & CAS Verification: 3-Bromo-2-(2-chlorophenoxy)pyridine (CAS 1215809-13-4).

Sources

- 1. K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 1215809-13-4|3-Bromo-2-(2-chlorophenoxy)pyridine|BLD Pharm [bldpharm.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-(2-chlorophenoxy)pyridine

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the heteroaromatic substrate, 3-Bromo-2-(2-chlorophenoxy)pyridine. This transformation is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-nitrogen (C-N) bond, a linkage prevalent in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of critical reaction components, and present a detailed, field-proven laboratory protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex aryl amines.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of aryl amines is a fundamental objective in organic synthesis. Traditional methods, such as nucleophilic aromatic substitution (SNAr) or reductive amination, often suffer from limitations in substrate scope, functional group tolerance, and require harsh reaction conditions.[1] The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized this field by providing a mild, general, and highly efficient method for coupling amines with aryl and heteroaryl halides or pseudohalides.[1][2][3]

The substrate of focus, 3-Bromo-2-(2-chlorophenoxy)pyridine, represents a common structural motif in medicinal chemistry. It is a heteroaryl halide possessing two distinct halogen atoms. The higher reactivity of the C-Br bond compared to the C-Cl bond in the palladium-catalyzed cycle allows for selective amination at the 3-position of the pyridine ring.[4] This guide provides the necessary framework to successfully execute this selective transformation.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][5][6][7]

-

Oxidative Addition: The cycle initiates with the reaction of a low-valent Pd(0) species with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new Pd(II) complex. This is often the rate-limiting step of the cycle.

-

Ligand Exchange & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine-palladium adduct but not so nucleophilic as to cause side reactions.[8][9][10][11]

-

Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich phosphine ligands on the palladium center are known to accelerate this crucial step.[12]

Core Components: An Evidence-Based Selection Guide

The success of the amination of 3-Bromo-2-(2-chlorophenoxy)pyridine is critically dependent on the judicious selection of four key components.

| Component | Recommended Choice | Rationale & Justification |

| Palladium Source | G3/G4 Buchwald Precatalyst | Third and fourth-generation precatalysts are air- and moisture-stable complexes that rapidly generate the active Pd(0) species in solution upon exposure to a base. This avoids the need for in-situ reduction of Pd(II) sources and leads to more reliable and reproducible reaction outcomes.[6] |

| Ligand | Bulky Biaryl Monophosphine (e.g., BrettPhos, XPhos) | The substrate is a heteroaryl bromide, which can be challenging. Bulky, electron-rich biaryl phosphine ligands are essential for promoting both the oxidative addition and the crucial reductive elimination steps.[1][12] Ligands like BrettPhos are particularly effective for coupling primary amines.[3][12] |

| Base | Sodium tert-butoxide (NaOtBu) or Lithium Hexamethyldisilazide (LiHMDS) | A strong, non-nucleophilic, sterically hindered base is required to facilitate the deprotonation of the palladium-amine complex without competing with the amine nucleophile.[5] The choice between an alkoxide or an amide base can influence reaction rates and should be screened for optimal results.[3] |

| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar or weakly polar solvents are standard for this reaction as they effectively dissolve the organic substrates and the catalyst complex.[5][6][13] They also possess sufficiently high boiling points to allow for thermal promotion of the reaction, which is often necessary to drive the catalytic cycle to completion. |

Detailed Experimental Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3-Bromo-2-(2-chlorophenoxy)pyridine with a representative primary amine (e.g., aniline).

4.1 Materials and Reagents

| Reagent | Formula | M.W. | Amount | Moles (mmol) | Equiv. |

| 3-Bromo-2-(2-chlorophenoxy)pyridine | C₁₁H₇BrClNO | 284.54 | 285 mg | 1.0 | 1.0 |

| Aniline | C₆H₇N | 93.13 | 112 mg (109 µL) | 1.2 | 1.2 |

| BrettPhos Pd G3 Precatalyst | C₄₄H₅₉NO₅PPdS | 868.45 | 17.4 mg | 0.02 | 0.02 |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 135 mg | 1.4 | 1.4 |

| Toluene (Anhydrous) | C₇H₈ | 92.14 | 5.0 mL | - | - |

4.2 Experimental Workflow

The following diagram illustrates the key steps from reaction setup to product isolation.

4.3 Step-by-Step Procedure

-

Inert Atmosphere Setup: Place an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.

-

Addition of Solids: To the flask, add 3-Bromo-2-(2-chlorophenoxy)pyridine (285 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and BrettPhos Pd G3 precatalyst (17.4 mg, 0.02 mmol).

-

Evacuate and Backfill: Seal the flask, and carefully evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Addition of Liquids: Add anhydrous toluene (5.0 mL) via syringe, followed by aniline (109 µL, 1.2 mmol).

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 2-(2-chlorophenoxy)-N-phenylpyridin-3-amine.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Impure reagents or solvent (water can inhibit).3. Insufficiently strong base. | 1. Ensure a rigorously inert atmosphere.2. Use anhydrous solvents and pure reagents.3. Switch to a stronger base like LiHMDS. |

| Recovery of Starting Material | 1. Reaction temperature too low.2. Insufficient reaction time. | 1. Increase the temperature to 110 °C.2. Extend the reaction time and continue monitoring. |

| Formation of Hydrodehalogenated Byproduct | An unproductive side reaction where the bromo group is replaced by hydrogen.[1] | Try a different ligand/base combination. Sometimes switching to a weaker base like K₂CO₃ or Cs₂CO₃ can mitigate this, though it may require longer reaction times or higher temperatures. |

| Complex Mixture of Products | Reaction with the 2-chlorophenyl group. | This is less likely due to the higher reactivity of the C-Br bond. If observed, it indicates the conditions are too harsh. Lower the temperature or use a more selective ligand system. |

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Palladium Precatalysts and Phosphine Ligands: These can be toxic and should be handled with care. Avoid inhalation of dust. Many phosphine ligands are air-sensitive.

-

Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle under an inert atmosphere and avoid contact with skin.

-

Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.

-

Thermal Hazards: Palladium-catalyzed cross-coupling reactions can be exothermic.[14][15] While this is less of a concern on a small scale, for scale-up operations, the reaction should be monitored for any exotherms, and reagents should be added in a controlled manner.[15][16]

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. (Reference derived from citation within[5])

-

Chartoire, A., et al. (2013). Solvent-free arylamination catalysed by [Pd(NHC)] complexes. RSC Advances, 3, 3840-3843. (Reference derived from citation within[5])

-

Vinogradova, E. V., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 734–740. [Link]

-

Vecht, S. A., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

-

Vecht, S. A., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

-

Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. (Reference derived from citation within[14])

-

Vecht, S. A., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

-

Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. ACS Publications. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608–2626. [Link]

-

Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University P2SAC Conference. [Link]

-

Buchwald–Hartwig amination. Grokipedia. [Link]

-

Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry – A European Journal, 26(70), 16818–16823. [Link]

-

Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. jk-sci.com [jk-sci.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. entegris.com [entegris.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-2-(2-chlorophenoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 2-Phenoxypyridine Scaffold

The 2-phenoxypyridine moiety is a privileged scaffold in medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from its ability to act as a versatile pharmacophore, influencing properties such as metabolic stability, target engagement, and overall bioactivity. The strategic functionalization of this core structure is paramount for the development of novel therapeutic agents. 3-Bromo-2-(2-chlorophenoxy)pyridine serves as a key intermediate, offering a reactive handle for introducing diverse functionalities at the C3-position through nucleophilic substitution reactions. This document provides a detailed guide to understanding and performing nucleophilic substitution on this substrate, with a focus on the synthesis of 3-amino-2-(2-chlorophenoxy)pyridine derivatives.

Mechanistic Considerations: Navigating Reactivity on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack.[1] Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the C2 and C4 positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitrogen atom, thus stabilizing it.

In the case of 3-bromo-2-(2-chlorophenoxy)pyridine, the bromine atom is at the C3 position. Direct SNAr at this position is generally less favorable compared to the C2 and C4 positions because the resonance stabilization of the intermediate is less effective.[2] However, the reaction can be driven to completion under appropriate conditions, particularly with strong nucleophiles or through alternative catalytic pathways.

Two primary strategies for introducing an amino group at the C3 position will be discussed:

-

Classical Nucleophilic Aromatic Substitution (SNAr): This approach relies on the direct displacement of the bromide by a nucleophile, often requiring elevated temperatures and a suitable base.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has revolutionized the synthesis of arylamines, offering a milder and more general alternative to traditional SNAr methods.[3][4] It is particularly effective for less reactive aryl halides.

Safety and Handling Precautions

Substrate: 3-Bromo-2-(2-chlorophenoxy)pyridine is a halogenated aromatic compound. While specific toxicity data is limited, it should be handled with care. Assume it is harmful if swallowed, causes skin irritation, and serious eye irritation.[5]

Reagents:

-

Brominated Pyridines: Generally, brominated pyridines are flammable liquids, harmful if swallowed, and cause skin and eye irritation.[6][7][8] They may also cause respiratory irritation.[6][7][8]

-

Palladium Catalysts and Ligands: These can be air-sensitive and should be handled under an inert atmosphere. They are also costly and should be used judiciously.

-

Bases: Strong bases like sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3) are corrosive and moisture-sensitive.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Classical Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the SNAr reaction of 3-bromo-2-(2-chlorophenoxy)pyridine with a primary or secondary amine.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 3-Bromo-2-(2-chlorophenoxy)pyridine | Starting material |

| Amine (e.g., morpholine, piperidine) | Nucleophile |

| Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3) | Base |

| N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Solvent |

| Reaction vial or round-bottom flask with condenser | Reaction vessel |

| Magnetic stirrer and hotplate | For heating and mixing |

| Thin-Layer Chromatography (TLC) or LC-MS | Reaction monitoring |

| Standard work-up and purification supplies | Product isolation |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 3-bromo-2-(2-chlorophenoxy)pyridine (1.0 eq.).

-

Addition of Reagents: Add the amine (1.2-1.5 eq.) and the base (2.0-3.0 eq.).

-

Solvent Addition: Add the solvent (e.g., DMF) to achieve a suitable concentration (typically 0.1-0.5 M).

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed cross-coupling of 3-bromo-2-(2-chlorophenoxy)pyridine with an amine. This method is often more efficient and proceeds under milder conditions than classical SNAr.[3][9]

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 3-Bromo-2-(2-chlorophenoxy)pyridine | Starting material |

| Amine | Nucleophile |

| Palladium Pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) | Catalyst source |

| Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) | Stabilizes and activates the catalyst |

| Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3) | Base |

| Toluene or Dioxane | Solvent |

| Schlenk tube or glovebox | For inert atmosphere |

| Standard work-up and purification supplies | Product isolation |

Step-by-Step Procedure

-

Inert Atmosphere: This reaction is sensitive to air and moisture. Perform all steps under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

-

Reaction Setup: To a Schlenk tube, add the palladium pre-catalyst (0.01-0.05 eq.) and the phosphine ligand (0.012-0.06 eq.).

-

Addition of Reagents: Add 3-bromo-2-(2-chlorophenoxy)pyridine (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.5-2.5 eq.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the Schlenk tube.

-

Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification: Concentrate the filtrate and purify the product by column chromatography.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Insufficient temperature (SNAr); Inactive catalyst (Buchwald-Hartwig); Poorly soluble base. | Increase reaction temperature; Use a more active ligand or pre-catalyst; Use a more soluble base (e.g., LiHMDS for Buchwald-Hartwig).[10] |

| Side product formation | Homocoupling of the starting material (Buchwald-Hartwig); Decomposition of starting material or product. | Lower the reaction temperature; Use a different ligand/catalyst system; Ensure an inert atmosphere. |

| Difficulty in purification | Co-elution of product with starting material or byproducts. | Optimize the eluent system for column chromatography; Consider alternative purification methods like preparative HPLC. |

Visualizing the Workflow

Caption: A generalized workflow for nucleophilic substitution reactions.

References

-

Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. Available from: [Link]

-

The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available from: [Link]

-

PubChem. 3-Bromo-2-chloropyridine. Available from: [Link]

-

Sains Malaysiana. Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Available from: [Link]

-